molecular formula C10H12O5 B13818431 4-(2,3-Dihydroxypropoxy)benzoic acid CAS No. 4180-57-8

4-(2,3-Dihydroxypropoxy)benzoic acid

Cat. No.: B13818431
CAS No.: 4180-57-8
M. Wt: 212.20 g/mol
InChI Key: KHVXZWBZADAAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dihydroxypropoxy)benzoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is substituted with a 2,3-dihydroxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydroxypropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with glycidol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the nucleophilic attack of the hydroxyl group of 4-hydroxybenzoic acid on the epoxide ring of glycidol, resulting in the formation of the 2,3-dihydroxypropoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydroxypropoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,3-dioxopropoxy)benzoic acid.

    Reduction: Formation of 4-(2,3-dihydroxypropoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,3-Dihydroxypropoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydroxypropoxy)benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. The compound’s ability to chelate metal ions also plays a role in its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the 2,3-dihydroxypropoxy group, making it less versatile in certain applications.

    2,3-Dihydroxybenzoic acid: Contains hydroxyl groups on the benzene ring, but lacks the propoxy group.

    4-(2-Hydroxyethoxy)benzoic acid: Similar structure but with a shorter ethoxy chain instead of the 2,3-dihydroxypropoxy group.

Uniqueness

4-(2,3-Dihydroxypropoxy)benzoic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups, which provide a combination of reactivity and versatility. The 2,3-dihydroxypropoxy group enhances its solubility and ability to form hydrogen bonds, making it suitable for a wide range of applications in chemistry, biology, and materials science.

Properties

CAS No.

4180-57-8

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

4-(2,3-dihydroxypropoxy)benzoic acid

InChI

InChI=1S/C10H12O5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2,(H,13,14)

InChI Key

KHVXZWBZADAAPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.